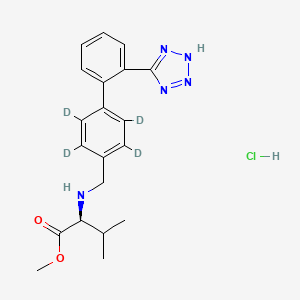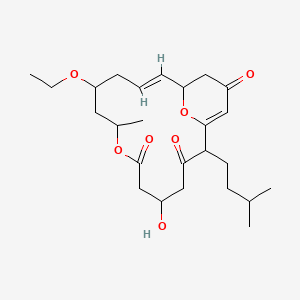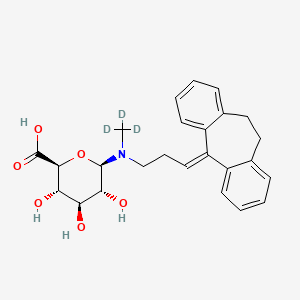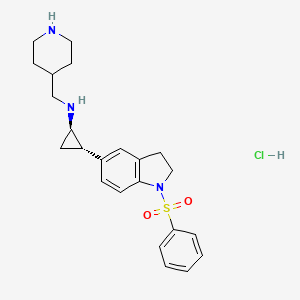
LSD1-IN-13 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSD1-IN-13 (hydrochloride) is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through the demethylation of histone proteins. This compound has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia, by inducing differentiation and inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
LSD1-IN-13 (hydrochloride) is synthesized through a series of chemical reactions involving indolin-5-yl-cyclopropanamine derivatives. The synthetic route typically involves the formation of the cyclopropane ring followed by the attachment of the indolin-5-yl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
The industrial production of LSD1-IN-13 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
LSD1-IN-13 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving LSD1-IN-13 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of LSD1-IN-13 (hydrochloride) depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .
Scientific Research Applications
LSD1-IN-13 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in gene regulation and epigenetics.
Biology: Employed in research to understand the biological functions of LSD1 and its impact on cellular processes.
Mechanism of Action
LSD1-IN-13 (hydrochloride) exerts its effects by inhibiting the activity of LSD1, an enzyme responsible for the demethylation of histone proteins. By inhibiting LSD1, the compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition results in the induction of differentiation and inhibition of proliferation in cancer cells. The molecular targets involved include histone proteins and various signaling pathways associated with cell differentiation and proliferation .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine hydrochloride: Another LSD1 inhibitor with similar mechanisms of action but different chemical structure.
ORY-1001: A potent LSD1 inhibitor currently undergoing clinical trials for cancer treatment.
GSK-2879552: Another LSD1 inhibitor with therapeutic potential in treating cancers.
Uniqueness
LSD1-IN-13 (hydrochloride) is unique due to its high selectivity and potency as an LSD1 inhibitor. It has shown significant efficacy in preclinical studies, particularly in inducing differentiation and inhibiting the proliferation of acute myeloid leukemia cells. Its unique chemical structure also provides advantages in terms of stability and solubility compared to other LSD1 inhibitors .
Properties
Molecular Formula |
C23H30ClN3O2S |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H29N3O2S.ClH/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17;/h1-7,14,17,21-22,24-25H,8-13,15-16H2;1H/t21-,22+;/m0./s1 |
InChI Key |
YBOJCNGNRDFYOE-UMIAIAFLSA-N |
Isomeric SMILES |
C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


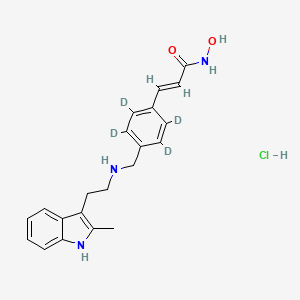

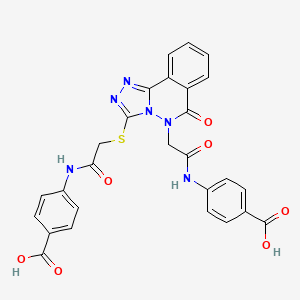
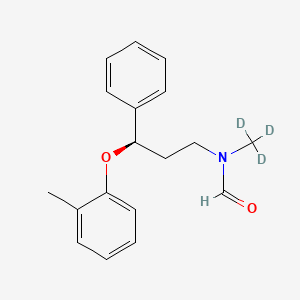

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
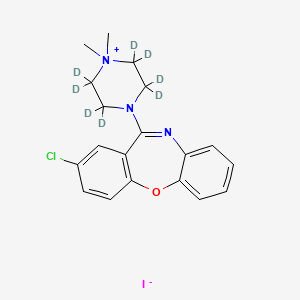
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
